molecular formula C10H12N2O B138843 (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide CAS No. 150448-64-9

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide

Cat. No.: B138843
CAS No.: 150448-64-9
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide, have shown a broad spectrum of biological potentials. These compounds are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Their importance in modern therapeutics is underscored by their role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Interaction with Nucleic Acids and Antiviral Properties

Isoquinoline derivatives' interaction with nucleic acids and their antiviral properties highlight their potential in drug discovery. Their binding to DNA and RNA, modulating the biological processes at the molecular level, opens avenues for designing new therapeutics against viruses and other pathogens (Basu & Kumar, 2018). This aspect is crucial for developing drugs with a unique mechanism of action, especially in treating viral infections where resistance is a growing concern.

Role in Metal Extraction and Environmental Cleanup

This compound and its derivatives play a significant role in extracting metals from industrial wastewater, soil, and spent raw materials. Their efficiency in recovering heavy metals, lanthanides, actinides, and noble metals from various sources is of particular interest for environmental cleanup and recycling of precious materials (Yudaev & Chistyakov, 2022).

Therapeutic Potentials and Drug Design

The structural flexibility and bioisosteric properties of isoquinoline derivatives make them suitable candidates for designing novel drugs with enhanced pharmacological profiles. Their potential in targeting nucleic acids and specific proteins, along with their ability to modulate various biochemical pathways, underscore their significance in therapeutic development and drug design (K. Bhadra & G. Kumar, 2012).

Mechanism of Action

The mechanism of action of amides involves various steps. For instance, the reduction of amides by LiAlH4 involves the initial deprotonation step followed by the nucleophilic addition of the hydride ion . The hydrolysis of amides involves protonation of the amide on oxygen followed by attack of water on the carbonyl carbon .

Safety and Hazards

Amides can be hazardous. For instance, they can be toxic if swallowed and may cause genetic defects . They can also cause skin irritation and may cause an allergic skin reaction .

Future Directions

Amides have significant potential for future research and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants and exhibit pivotal roles in plant–pathogen interactions .

Properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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